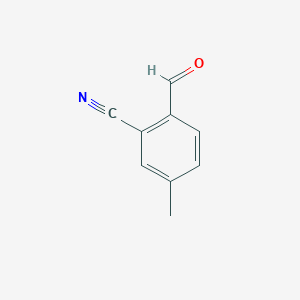

2-Formyl-5-methylbenzonitrile

描述

Overview of Benzonitrile (B105546) Derivatives in Organic Synthesis

Benzonitrile derivatives are a class of organic compounds characterized by a benzene (B151609) ring substituted with a cyano (-C≡N) group. ontosight.aiontosight.ai These compounds are pivotal in various scientific fields, including pharmaceuticals, agrochemicals, and materials science, owing to their unique chemical properties. ontosight.aiontosight.ai In organic synthesis, they are valuable precursors and intermediates for a wide array of more complex molecules. ontosight.aiarkat-usa.org

The benzonitrile core can be found in numerous biologically active compounds, leading to their exploration in medicinal chemistry for developing treatments for conditions like cancer, inflammation, and neurological disorders. ontosight.aiontosight.ai Their utility extends to the creation of dyes and pigments in materials science. ontosight.ai The synthesis of benzonitrile derivatives can involve multi-step chemical reactions, including condensation, substitution, and catalytic processes, with the specific route chosen based on factors like starting material availability and desired product purity. ontosight.ai A notable method for their preparation is the palladium-catalyzed cyanation of aryl halides. researchgate.net

Significance of Formyl and Nitrile Functionalities in Chemical Building Blocks

The chemical behavior of 2-Formyl-5-methylbenzonitrile is largely dictated by its two functional groups: the formyl (-CHO) and the nitrile (-C≡N) groups. This dual functionality provides a rich platform for a variety of chemical transformations, making such compounds valuable as building blocks in synthesis. cymitquimica.com

The formyl group , an aldehyde, is a reactive site capable of participating in several key reactions:

Oxidation: It can be readily oxidized to a carboxylic acid. evitachem.com

Reduction: The aldehyde can be reduced to a primary alcohol.

Condensation Reactions: It can react with amines to form imines or Schiff bases. evitachem.com

Nucleophilic Additions: The carbonyl carbon is susceptible to attack by various nucleophiles, allowing for the introduction of diverse molecular fragments. evitachem.com

The nitrile group also offers multiple pathways for chemical modification:

Reduction: It can be reduced to a primary amine. evitachem.com

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide.

Cycloadditions: The carbon-nitrogen triple bond can participate in cycloaddition reactions to form heterocyclic systems.

The presence of both an electrophilic formyl group and a nitrile group, which can act as a precursor to both nucleophilic (amine) and acidic (carboxylic acid) functionalities, makes molecules like this compound exceptionally versatile intermediates for constructing complex molecular architectures. cymitquimica.com

Historical Context of Related Benzonitrile Chemistry and Evolution of Research Focus

The parent compound of this family, benzonitrile (C₆H₅CN) , was first reported in 1844 by Hermann Fehling. wikipedia.org He synthesized it through the thermal dehydration of ammonium (B1175870) benzoate (B1203000) and, by analogy to the formation of hydrogen cyanide from ammonium formate, deduced its structure. wikipedia.org Fehling coined the name "benzonitrile," which subsequently gave its name to the entire class of nitrile compounds. wikipedia.org

For a long time, benzonitrile was primarily of academic and industrial interest as a solvent and a precursor for derivatives like benzoguanamine, a component of melamine (B1676169) resins. wikipedia.org Laboratory preparations traditionally involved methods like the dehydration of benzamide (B126) or the Rosenmund–von Braun reaction. wikipedia.org

A significant evolution in the research focus on benzonitriles occurred with the advent of modern analytical techniques and a deeper understanding of their potential applications. In 2018, benzonitrile was detected in the interstellar medium, specifically in the dark molecular cloud TMC-1, marking it as the first six-membered aromatic molecule to be identified in such an environment. wikipedia.orgfrontiersin.org This discovery has spurred further research into the formation and abundance of cyano-aromatic compounds in space, with subsequent detections of related molecules like cyanonaphthalene and cyanoindene. frontiersin.org This astronomical interest complements the ongoing exploration of benzonitrile derivatives in synthetic and medicinal chemistry on Earth. ontosight.aiontosight.ai

A notable advancement in the synthesis of substituted benzonitriles is the direct cyanation of aryl halides bearing sensitive functional groups. For instance, the synthesis of this compound was achieved through a Rosenmund–von Braun reaction using 2-bromo-4-methylbenzaldehyde. This was a significant finding as it represented the first successful cyanation of an aryl halide with a formyl group in the ortho position without the need for a protecting group. rsc.org

Structure

3D Structure

属性

IUPAC Name |

2-formyl-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-7-2-3-8(6-11)9(4-7)5-10/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQENAWFYEWLGTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Formyl 5 Methylbenzonitrile and Analogues

Directed Synthesis of 2-Formyl-5-methylbenzonitrile from Precursors

The directed synthesis of this compound often commences with precursors that already contain one or more of the required functional groups. The challenge lies in the selective introduction of the remaining substituents.

Strategies for Formyl Group Introduction at the 2-Position

Introducing a formyl group at the 2-position of a substituted benzonitrile (B105546) requires regioselective formylation methods. One prominent strategy is the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (commonly generated from phosphorus oxychloride and N,N-dimethylformamide) to formylate activated aromatic rings. The directing effects of the existing methyl and nitrile groups on the benzonitrile precursor guide the position of the incoming formyl group. Another approach involves the Duff reaction, a formylation method that also finds application in the synthesis of substituted benzaldehydes.

Furthermore, palladium-catalyzed reductive carbonylation of aryl halides presents a modern alternative for the synthesis of aromatic aldehydes. organic-chemistry.org This method can utilize various carbon monoxide surrogates, including isocyanides or even carbon dioxide under reductive conditions, offering a pathway to the formyl group. organic-chemistry.org For instance, the formylation of an appropriate aryl halide precursor could be achieved using a palladium catalyst in the presence of a reducing agent like a silane. organic-chemistry.org

An electrochemical approach has also been demonstrated for the C(sp²)-H formylation of electron-deficient quinolines and isoquinolines using methanol (B129727) as the formyl source, suggesting potential applicability to other electron-deficient aromatic systems. organic-chemistry.org

| Method | Reagents | Key Features |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Formylation of activated aromatic rings. |

| Duff Reaction | Hexamethylenetetramine, acid | Formylation of phenols and other activated rings. |

| Palladium-Catalyzed Reductive Carbonylation | Pd catalyst, CO source (e.g., HCOOH, CO₂, isocyanide), reducing agent (e.g., silane) | Mild conditions, broad substrate scope. organic-chemistry.org |

Methodologies for Methyl Group Incorporation at the 5-Position

The methyl group at the 5-position can either be present in the starting material or introduced during the synthetic sequence. A common precursor is 2-methylbenzonitrile, where the methyl and nitrile groups are already in place, and the subsequent step is the selective formylation at the 5-position (which corresponds to the 2-position relative to the nitrile).

Alternatively, if starting with a differently substituted benzonitrile, the methyl group can be introduced via cross-coupling reactions. For example, a halogenated benzonitrile could be subjected to a Suzuki-Miyaura coupling with a methylboronic acid derivative in the presence of a palladium catalyst. nih.gov

Nitrile Group Formation and Transformation in Benzonitrile Synthesis

The nitrile group is a versatile functional group that can be introduced through various methods. A classic route is the Sandmeyer reaction, where an aryl amine is converted to a diazonium salt and subsequently treated with a cyanide salt, like cuprous cyanide, to yield the benzonitrile. studysmarter.co.uk

Another widely used method is the dehydration of a primary amide. Reagents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃) can effectively convert a primary amide to the corresponding nitrile. libretexts.org This is particularly useful if the corresponding carboxylic acid or amide is readily accessible.

The synthesis of 2-methoxy-4-cyanobenzaldehyde, an analogue, has been reported starting from 3-methoxy-4-methylbenzoic acid. This multi-step synthesis involves the conversion of the carboxylic acid to a primary amide, followed by dehydration to the nitrile. google.com

Alternative Synthetic Routes to Formyl- and Methyl-Substituted Benzonitriles

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of substituted aromatic compounds. The Suzuki-Miyaura coupling, for example, allows for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. nih.gov This can be employed to introduce either the methyl group or a precursor to the formyl group. The use of specialized phosphine (B1218219) ligands has significantly expanded the scope of these reactions, enabling the coupling of even challenging substrates like unactivated aryl chlorides. nih.gov

Palladium-catalyzed cyanation of aryl halides using reagents like potassium ferrocyanide (K₄[Fe(CN)₆]) is an effective method for introducing the nitrile group. researchgate.net Microwave-assisted palladium-catalyzed cross-coupling reactions have been shown to accelerate reaction times and improve yields for the synthesis of various substituted aromatics. mdpi.com

Base-Mediated Annulation and Formylation Reactions

Base-mediated reactions offer alternative pathways to construct the substituted benzonitrile framework. Base-mediated benzannulation of α-cyanocrotonates with ynones has been reported as a facile synthesis of benzonitriles. jst.go.jp

Furthermore, base-promoted cascade reactions of ortho-carbonyl-substituted benzonitriles with ((chloromethyl)sulfonyl)benzenes have been developed to synthesize isoindolin-1-ones. acs.org While the final product is not a simple benzonitrile, this methodology highlights the utility of base-mediated cyclizations starting from functionalized benzonitriles. Another study reports the base-mediated cyclization of 2-(5-hydroxy-1-pentynyl)benzonitriles to form 4-amino-2,3-dihydronaphtho[2,3-b]furanes. figshare.com

| Reaction Type | Description |

| Palladium-Catalyzed Suzuki-Miyaura Coupling | Forms C-C bonds between aryl halides and organoboron compounds, useful for introducing methyl or other alkyl groups. nih.gov |

| Palladium-Catalyzed Cyanation | Introduces a nitrile group by reacting an aryl halide with a cyanide source. researchgate.net |

| Base-Mediated Benzannulation | Constructs the benzene (B151609) ring with desired substituents from acyclic precursors. jst.go.jp |

Multi-Step Conversions from Substituted Benzoic Acids or Anilines

The synthesis of this compound can be envisaged through multi-step pathways starting from readily available substituted benzoic acids or anilines. These routes typically involve the initial formation of the core structure, 2-methylbenzonitrile, followed by the introduction of the formyl group.

From Substituted Benzoic Acids:

A plausible route from a substituted benzoic acid, such as 4-methylbenzoic acid, involves the conversion of the carboxylic acid group into a nitrile. This transformation is a fundamental process in organic synthesis. A common method proceeds via the corresponding amide.

Amidation: The benzoic acid is first converted into an amide. This can be achieved by treating the acid with a chlorinating agent like thionyl chloride to form an acyl chloride, which is then reacted with ammonia.

Dehydration: The resulting amide is subsequently dehydrated to yield the nitrile. Various dehydrating agents can be employed for this step, with phosphorus oxychloride being a classic reagent for this transformation.

Once 2-methylbenzonitrile is obtained, the final step is the introduction of the formyl group, typically via an electrophilic aromatic substitution reaction such as the Vilsmeier-Haack formylation.

From Substituted Anilines:

An alternative and widely used pathway begins with a substituted aniline, such as 4-methylaniline (p-toluidine). The key transformation here is the Sandmeyer reaction, which provides an efficient method for converting an amino group on an aromatic ring into a variety of substituents, including the cyano group. iaamonline.orgsemanticscholar.org

Diazotization: The primary aromatic amine (4-methylaniline) is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. rsc.org

Cyanation (Sandmeyer Reaction): The resulting diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution. iaamonline.orgscirp.org This step displaces the diazonium group with a cyanide group, yielding 2-methylbenzonitrile. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism. iaamonline.org

Formylation: As with the previous method, the final step involves the formylation of the 2-methylbenzonitrile intermediate to yield the target product.

The following table summarizes these conceptual multi-step pathways.

| Starting Material | Intermediate Steps | Intermediate Product | Final Step | Final Product |

| 4-Methylbenzoic Acid | 1. Amidation 2. Dehydration | 2-Methylbenzonitrile | Formylation | This compound |

| 4-Methylaniline | 1. Diazotization 2. Sandmeyer Cyanation | 2-Methylbenzonitrile | Formylation | This compound |

Chemo- and Regioselective Considerations in the Synthesis of this compound

The final formylation step in the synthesis of this compound from the 2-methylbenzonitrile intermediate is an electrophilic aromatic substitution reaction. The success of this synthesis hinges on the chemo- and regioselectivity of this reaction, which is dictated by the electronic effects of the substituents already present on the benzene ring.

The starting intermediate, 2-methylbenzonitrile, has two directing groups: a methyl group (-CH₃) at position 2 and a cyano group (-CN) at position 1. Their influence on the incoming electrophile (the formylating agent) determines the position of the new formyl group (-CHO).

Methyl Group (-CH₃): The methyl group is an activating group. Through an inductive effect, it donates electron density to the aromatic ring, making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.org It is an ortho-, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. askfilo.comlibretexts.org In 2-methylbenzonitrile, the methyl group at C2 directs substitution to the C3 (ortho) and C5 (para) positions.

Cyano Group (-CN): The cyano group is a deactivating group. It is strongly electron-withdrawing through both inductive and resonance effects, making the aromatic ring less reactive towards electrophiles. libretexts.org The cyano group is a meta-director. askfilo.com In 2-methylbenzonitrile, the cyano group at C1 directs substitution to the C3 and C5 positions.

Combined Directing Effects:

Crucially, both the activating methyl group and the deactivating cyano group direct the incoming electrophile to the same positions: C3 and C5. This reinforcement simplifies the regiochemical outcome. The formylation reaction, such as the Vilsmeier-Haack reaction, will therefore yield a mixture of 3-formyl-2-methylbenzonitrile (B2713456) and 5-formyl-2-methylbenzonitrile.

However, the para position (C5) relative to the activating methyl group is generally favored over the ortho position (C3). This preference is primarily due to reduced steric hindrance at the para position, allowing easier access for the electrophile. jk-sci.com Consequently, the major product of the formylation of 2-methylbenzonitrile is this compound.

| Substituent Group | Position | Electronic Effect | Directing Influence |

| Cyano (-CN) | C1 | Deactivating, Electron-withdrawing | meta- (to C3, C5) |

| Methyl (-CH₃) | C2 | Activating, Electron-donating | ortho-, para- (to C3, C5) |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate hazardous substances, are increasingly being applied to the synthesis of fine chemicals like this compound. The focus is on improving the environmental footprint of both the nitrile formation and the formylation steps.

Greener Vilsmeier-Haack Formylation:

The classical Vilsmeier-Haack reaction typically uses reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with dimethylformamide (DMF). wikipedia.org These reagents are toxic and corrosive, and their use generates significant waste. Green chemistry approaches seek to replace these hazardous materials.

Alternative Reagents: An environmentally benign method for preparing the Vilsmeier-Haack reagent has been developed using phthaloyl dichloride with DMF. scirp.orgresearchgate.net A key advantage of this method is that the byproduct, phthalic anhydride, can be recovered in high yield by simple filtration and potentially reused, aligning with the principle of Waste Prevention . scirp.orgresearchgate.net This process is also highly atom-efficient.

Solvent-Free Conditions: Research has demonstrated that the Vilsmeier-Haack formylation can be carried out under solvent-free conditions, for example, by grinding the reactants in a mortar and pestle. iaamonline.org This approach adheres to the principle of using Safer Solvents and Auxiliaries by eliminating them entirely. Such mechanochemical methods can also reduce reaction times and energy consumption. iaamonline.org

Sustainable Nitrile Synthesis:

Traditional methods for nitrile synthesis can involve harsh reagents or catalysts. Greener alternatives are being explored that align with principles such as Catalysis (using catalytic reagents over stoichiometric ones) and Designing Safer Chemicals .

The following table outlines how specific green chemistry principles can be applied to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis |

| 1. Waste Prevention | Using reagents like phthaloyl dichloride where the byproduct (phthalic anhydride) can be recovered and reused. researchgate.net |

| 3. Less Hazardous Chemical Syntheses | Replacing toxic and corrosive reagents like POCl₃ and SOCl₂ with more benign alternatives. researchgate.net |

| 5. Safer Solvents and Auxiliaries | Performing reactions under solvent-free conditions, such as grinding or using microwave assistance. iaamonline.org |

| 6. Design for Energy Efficiency | Employing methods like microwave irradiation or mechanochemistry that can reduce reaction times and energy input compared to conventional heating. rsc.org |

| 9. Catalysis | Utilizing catalytic reagents which are superior to stoichiometric reagents as they are used in small amounts and can be recycled. |

By incorporating these principles, the synthesis of this compound can be made more sustainable, safer, and economically viable.

Chemical Reactivity and Derivatization of 2 Formyl 5 Methylbenzonitrile

Reactions Involving the Formyl Group (–CHO)

The aldehyde functionality in 2-Formyl-5-methylbenzonitrile is a primary site for various chemical transformations, including condensation reactions, oxidations, reductions, and nucleophilic additions.

The formyl group readily undergoes condensation reactions with primary amines to yield imines, commonly known as Schiff bases. These reactions are fundamental in the synthesis of various heterocyclic compounds and have applications in coordination chemistry. nih.gov The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. ajgreenchem.com

An example of this reactivity is the electrochemical-induced tandem reaction of this compound with various anilines. This process leads to the formation of N-aryl substituted isoindolinones, which are of interest in medicinal chemistry. nih.gov The reaction proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization.

| Aniline Reactant | Resulting Isoindolinone Product |

|---|---|

| Aniline | 3-(Phenylamino)isoindolin-1-one |

| 2-Bromoaniline | 3-((2-Bromophenyl)amino)isoindolin-1-one |

| 2-Iodoaniline | 3-((2-Iodophenyl)amino)isoindolin-1-one |

The aldehyde group of this compound can be either oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Oxidation of the formyl group yields 2-cyano-4-methylbenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). This conversion is a crucial step in the synthesis of various benzoic acid derivatives.

Reduction: Reduction of the aldehyde functionality leads to the formation of (3-cyano-4-methylphenyl)methanol. This can be achieved using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being common choices for the reduction of aldehydes to alcohols. doubtnut.com

| Reaction Type | Product | Typical Reagents |

|---|---|---|

| Oxidation | 2-Cyano-4-methylbenzoic acid | KMnO₄, CrO₃ |

| Reduction | (3-Cyano-4-methylphenyl)methanol | NaBH₄, LiAlH₄ doubtnut.com |

The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles. wikipedia.org This reaction, known as nucleophilic addition, is a fundamental process in carbon-carbon bond formation. youtube.com The initial addition of the nucleophile to the carbonyl group results in a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.org

A wide range of nucleophiles can participate in these reactions, including:

Grignard Reagents (R-MgX): These organometallic compounds add an alkyl or aryl group to the carbonyl carbon, forming a secondary alcohol upon workup. wikipedia.org

Organolithium Reagents (R-Li): Similar to Grignard reagents, these also add an alkyl or aryl group to the carbonyl carbon. wikipedia.org

Cyanide Ion (CN⁻): The addition of cyanide results in the formation of a cyanohydrin.

These reactions provide a versatile method for elaborating the carbon skeleton of this compound.

Reactions Involving the Nitrile Group (–C≡N)

The nitrile group in this compound can also undergo several important transformations, most notably hydrolysis and reduction.

The hydrolysis of the nitrile group can lead to either an amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.com

Amidation: Under controlled acidic or basic conditions, the nitrile can be partially hydrolyzed to form 2-formyl-5-methylbenzamide. chemistrysteps.com The acid-catalyzed mechanism involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by the nucleophilic attack of water. lumenlearning.com

Hydrolysis to Carboxylic Acid: More vigorous acidic or basic conditions, typically involving prolonged heating, will lead to the complete hydrolysis of the nitrile to the corresponding carboxylic acid, 3-formyl-4-methylbenzoic acid. chemistrysteps.commasterorganicchemistry.com This two-step process proceeds through an amide intermediate. chemistrysteps.com

| Reaction Condition | Product |

|---|---|

| Mild acid or base | 2-Formyl-5-methylbenzamide |

| Strong acid or base with heat | 3-Formyl-4-methylbenzoic acid |

The nitrile group can be reduced to a primary amine, (3-formyl-4-methylphenyl)methanamine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. This reaction provides a route to benzylamine (B48309) derivatives, which are valuable intermediates in pharmaceutical and materials science.

Nucleophilic Additions to the Nitrile Carbon

The carbon atom of the nitrile group in this compound is electrophilic due to the electron-withdrawing nature of the nitrogen atom. This allows for nucleophilic attack at this position, leading to the formation of various derivatives. libretexts.orglibretexts.org

One of the most significant reactions is the addition of Grignard reagents (R-MgX). This reaction proceeds via nucleophilic attack of the Grignard reagent's carbanion on the nitrile carbon. The initial product is an imine, which upon acidic hydrolysis, yields a ketone. masterorganicchemistry.com This two-step process provides a valuable route for the synthesis of a wide range of ketones from nitriles.

Another important class of nucleophilic additions involves the use of reducing agents. For instance, lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine. libretexts.orglibretexts.org This transformation occurs through the nucleophilic addition of hydride ions (H⁻) to the nitrile carbon. libretexts.org

Furthermore, the nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid. libretexts.orglibretexts.orgchemistrysteps.com In acidic hydrolysis, the nitrile is first protonated, which increases its electrophilicity and facilitates the attack of a weak nucleophile like water. libretexts.orgchemistrysteps.com In basic hydrolysis, a strong nucleophile such as the hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.orglibretexts.org Both pathways proceed through an amide intermediate. libretexts.org

| Nucleophile | Reagent Example | Product |

| Grignard Reagent | CH₃MgBr | Ketone (after hydrolysis) |

| Hydride Ion | LiAlH₄ | Primary Amine |

| Water (Acid-catalyzed) | H₃O⁺ | Carboxylic Acid |

| Hydroxide Ion (Base-catalyzed) | NaOH | Carboxylate Salt |

Reactions Involving the Aromatic Ring and Methyl Group

The reactivity of the aromatic ring and the benzylic methyl group is influenced by the electronic effects of all three substituents.

The directing effects of the substituents on the benzene (B151609) ring determine the position of incoming electrophiles in electrophilic aromatic substitution (EAS) reactions. The formyl and nitrile groups are electron-withdrawing and act as deactivating, meta-directing groups. lkouniv.ac.in Conversely, the methyl group is an electron-donating group, which is activating and ortho-, para-directing.

The interplay of these directing effects dictates the regioselectivity of EAS reactions. The positions ortho and para to the activating methyl group are C-3, C-5, and C-1. The positions meta to the deactivating formyl and nitrile groups are C-1, C-3 and C-4, C-6 respectively. Therefore, electrophilic attack is most likely to occur at the positions that are activated by the methyl group and not strongly deactivated by the other two groups.

| Substituent | Electronic Effect | Directing Effect |

| -CHO | Electron-withdrawing | Meta |

| -CH₃ | Electron-donating | Ortho, Para |

| -C≡N | Electron-withdrawing | Meta |

The methyl group attached to the aromatic ring is a site for benzylic functionalization, which can be achieved through radical-mediated reactions. Benzylic C-H bonds are weaker than typical alkyl C-H bonds, making them susceptible to hydrogen atom abstraction by radicals. This generates a resonance-stabilized benzylic radical, which can then undergo further reactions. mnstate.edu

For example, photoredox catalysis provides a mild and selective method for benzylic C-H bond functionalization, allowing for the introduction of various functional groups under gentle conditions.

A common transformation of the methyl group is benzylic bromination. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or peroxides. mnstate.edu The reaction proceeds via a free-radical mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group to form a benzylic radical. mnstate.edu This radical then reacts with a molecule of Br₂ to form the benzylic bromide and another bromine radical, propagating the chain reaction. mnstate.edu

| Reaction | Reagents | Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/peroxides | 5-Formyl-2-(bromomethyl)benzonitrile |

Synthesis of Complex Molecular Architectures Utilizing this compound as a Building Block

The diverse reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its bifunctional nature allows for a wide range of chemical transformations. The formyl group can be oxidized to a carboxylic acid, reduced to an alcohol, or used in various carbon-carbon bond-forming reactions. Simultaneously, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.

The formyl and nitrile groups of this compound are key functionalities for the synthesis of heterocyclic compounds. For example, the reaction of the formyl group with hydrazines can lead to the formation of hydrazones, which can then be cyclized to form various nitrogen-containing heterocycles. Additionally, the nitrile group can participate in cycloaddition reactions to construct heterocyclic rings.

Polycyclic Aromatic System Construction

The utility of this compound as a direct precursor in the single-step construction of polycyclic aromatic hydrocarbon (PAH) systems is not extensively documented in dedicated research findings. The specific arrangement of the formyl and nitrile groups on the benzene ring presents a unique set of functionalities. While these groups are individually common participants in cyclization and annulation reactions that form new rings, their combined presence in this compound makes it a versatile building block for various heterocyclic compounds rather than directly for polycyclic aromatic hydrocarbons.

Annulation reactions, which are key to the formation of polycyclic aromatic systems, typically require specific combinations of functional groups that can readily undergo intramolecular or intermolecular condensation to form new aromatic rings. Classic examples of such reactions include the Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While this compound possesses the requisite aldehyde group, it lacks the ortho-amino functionality necessary for a direct Friedländer-type condensation.

Hypothetically, the transformation of the nitrile group into an amino group would render the resulting molecule amenable to established annulation strategies for polycyclic aromatic system construction. However, such a multi-step approach derivatizes the starting material before the core annulation reaction.

Direct cyclization strategies involving both the formyl and nitrile groups of o-formylbenzonitriles have been explored, but these typically lead to the formation of heterocyclic systems, such as isoindolinones, rather than carbocyclic polycyclic aromatic hydrocarbons. The inherent reactivity of the nitrile group often directs cyclization pathways towards nitrogen-containing rings.

Due to the limited specific research on the direct application of this compound in the construction of polycyclic aromatic systems, detailed research findings and corresponding data tables of reaction conditions and yields for such transformations are not available in the current scientific literature. Further research would be needed to explore and develop synthetic methodologies that utilize this compound for the direct synthesis of polycyclic aromatic hydrocarbons.

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Formyl-5-methylbenzonitrile and Derivatives

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional spectra, a complete assignment of all proton and carbon signals can be achieved, verifying the specific substitution pattern on the benzene (B151609) ring.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the formyl, aromatic, and methyl protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The formyl (-CHO) and nitrile (-CN) groups are electron-withdrawing, deshielding nearby protons (shifting them downfield), while the methyl (-CH₃) group is weakly electron-donating.

The formyl proton is the most deshielded, appearing as a singlet far downfield, typically in the range of 9.9–10.1 ppm. The methyl group protons also appear as a singlet, but at the opposite end of the spectrum, in the upfield region around 2.4–2.6 ppm.

The three aromatic protons will appear in the typical aromatic region (7.0–8.5 ppm) and will exhibit characteristic splitting patterns due to spin-spin coupling with their neighbors. Based on the substitution pattern (1,2,4-substitution):

H6: This proton is ortho to the electron-withdrawing formyl group and will be significantly deshielded. It is adjacent to H4 and is expected to appear as a doublet.

H4: This proton is situated between the methyl and formyl groups. It is coupled to H6 and H3, likely appearing as a doublet of doublets.

H3: This proton is ortho to the nitrile group and adjacent to H4. It is expected to appear as a doublet.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) |

|---|---|---|---|

| CHO (H7) | 9.9 – 10.1 | s (singlet) | N/A |

| H6 | ~7.9 – 8.1 | d (doublet) | J(H6-H4) ≈ 8.0 |

| H4 | ~7.7 – 7.9 | dd (doublet of doublets) | J(H4-H6) ≈ 8.0, J(H4-H3) ≈ 2.0 |

| H3 | ~7.6 – 7.8 | d (doublet) | J(H3-H4) ≈ 2.0 |

| CH₃ (H8) | 2.4 – 2.6 | s (singlet) | N/A |

The ¹³C NMR spectrum provides information on all nine carbon atoms in the this compound structure. The chemical shifts are highly dependent on the electronic environment. The carbonyl carbon of the formyl group is the most deshielded, appearing significantly downfield (190–195 ppm). The nitrile carbon also has a characteristic chemical shift, typically between 115 and 120 ppm. The aromatic carbons appear in the 110–150 ppm range, with the carbons directly attached to substituents (quaternary carbons) often showing weaker signals. The methyl carbon is the most shielded, appearing far upfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Description |

|---|---|---|

| C7 (CHO) | 190 – 195 | Formyl Carbonyl |

| C5 | 145 – 150 | Aromatic C-CH₃ |

| C2 | 135 – 140 | Aromatic C-CHO |

| C4 | 133 – 138 | Aromatic C-H |

| C6 | 130 – 135 | Aromatic C-H |

| C3 | 128 – 133 | Aromatic C-H |

| CN | 116 – 120 | Nitrile Carbon |

| C1 | 112 – 117 | Aromatic C-CN |

| C8 (CH₃) | 20 – 25 | Methyl Carbon |

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecule's connectivity. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show cross-peaks connecting adjacent aromatic protons, confirming the H3-H4 and H4-H6 spin systems. The absence of correlations for the formyl and methyl protons would confirm they are singlets.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹JCH). An HSQC spectrum would show cross-peaks linking the signal for H3 to C3, H4 to C4, H6 to C6, and the methyl protons (H8) to the methyl carbon (C8). This allows for the definitive assignment of the protonated carbons.

The formyl proton (H7) correlating to the aromatic carbons C2 and C6.

The methyl protons (H8) correlating to aromatic carbons C4, C5, and C6.

Aromatic proton H6 correlating to carbons C2, C4, and C5.

These long-range correlations are vital for placing the substituents correctly on the aromatic ring and assigning the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. A NOESY spectrum could show correlations between the formyl proton (H7) and the adjacent aromatic proton (H6), providing further confirmation of the geometry and conformation around the formyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and can be used to study conformational properties. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are frequently used to predict and help assign the vibrational frequencies observed experimentally. researchgate.netresearchgate.net

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its three functional groups.

Nitrile Group (-C≡N): The nitrile group has a very strong and sharp absorption in the IR spectrum in the range of 2220–2240 cm⁻¹. researchgate.net This band is often strong in the Raman spectrum as well. Its position can be influenced by conjugation with the aromatic ring.

Formyl Group (-CHO): The formyl group gives rise to two key vibrations. The C=O carbonyl stretch is a very strong and prominent band in the IR spectrum, typically appearing around 1690–1710 cm⁻¹ for aromatic aldehydes where conjugation lowers the frequency from that of saturated aldehydes. libretexts.org The aldehyde C-H stretch appears as a pair of weaker bands, one around 2820-2850 cm⁻¹ and another near 2720-2750 cm⁻¹. libretexts.org

Methyl Group (-CH₃): The methyl group is characterized by C-H stretching vibrations just below 3000 cm⁻¹ and bending (deformation) vibrations, including an asymmetrical bend near 1450 cm⁻¹ and a symmetrical (umbrella) bend near 1380 cm⁻¹. researchgate.net

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3000 – 3100 | Medium-Weak |

| C-H Stretch (Methyl) | -CH₃ | 2850 – 2960 | Medium |

| C-H Stretch (Aldehyde) | -CHO | 2720 – 2750 & 2820 - 2850 | Weak |

| C≡N Stretch | -CN | 2220 – 2240 | Strong, Sharp |

| C=O Stretch | -CHO | 1690 – 1710 | Very Strong |

| C=C Stretch (Aromatic) | Aromatic Ring | 1450 – 1600 | Medium-Weak (multiple bands) |

| C-H Bend (Methyl) | -CH₃ | ~1380 & ~1450 | Medium |

For this compound, the primary source of conformational isomerism is the rotation around the single bond connecting the formyl group to the aromatic ring. This can lead to different spatial orientations of the C=O bond relative to the ring. Computational studies, such as DFT calculations, can be employed to determine the potential energy surface for this rotation and identify the most stable conformer(s). mdpi.comekb.eg

Vibrational spectroscopy is a sensitive probe of molecular conformation. rsc.org The frequency of the C=O stretching vibration, for instance, can be affected by the planarity of the molecule and its interaction with adjacent groups. By comparing the experimental IR and Raman spectra with the spectra predicted computationally for different conformers, it is possible to deduce the dominant conformation in the solid state or in solution. Changes in the fingerprint region (below 1500 cm⁻¹), which contains complex skeletal vibrations, can also provide evidence for specific conformational preferences.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M•+), which is energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which are crucial for determining the elemental composition of a molecule. nih.gov For this compound, the molecular formula is C₉H₇NO. scbt.com The theoretical monoisotopic mass of this compound is calculated to be 145.052763847 Da. nih.gov HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometers, can measure the m/z value of the molecular ion with high precision. nih.gov An experimentally determined mass that matches the theoretical value to within a few parts per million (ppm) confirms the elemental formula C₉H₇NO, distinguishing it from other potential formulas with the same nominal mass.

In electron ionization mass spectrometry, the molecular ion of this compound undergoes fragmentation, and the resulting pattern helps to confirm its structure. Aromatic aldehydes exhibit characteristic fragmentation patterns. libretexts.orgmiamioh.edu Key fragmentation pathways for this molecule include:

Loss of a Hydrogen Radical (M-1): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen atom, resulting in a stable acylium cation. For this compound (M=145), this would produce a prominent peak at an m/z of 144. miamioh.edu

Loss of the Formyl Radical (M-29): Another predominant fragmentation is the alpha-cleavage, which involves the loss of the entire formyl group (CHO•). libretexts.org This cleavage results in the formation of a 4-methylbenzonitrile cation, leading to a significant peak at an m/z of 116. libretexts.org

These characteristic fragmentation patterns, summarized in the table below, provide definitive evidence for the presence and connectivity of the functional groups within the molecule.

| Precursor Ion (m/z) | Fragmentation Process | Neutral Loss | Fragment Ion (m/z) | Fragment Ion Identity |

| 145 | Loss of H radical | H• (1 Da) | 144 | [C₉H₆NO]⁺ |

| 145 | Alpha-cleavage | CHO• (29 Da) | 116 | [C₈H₆N]⁺ |

Electronic Absorption (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. libretexts.org The structure of this compound contains multiple chromophores—the aromatic ring, the nitrile group, and the carbonyl group—which give rise to characteristic absorption bands.

The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk The key electronic transitions for this molecule are:

π → π* transitions: These high-energy transitions involve the excitation of electrons from pi-bonding (π) orbitals to pi-antibonding (π*) orbitals. uzh.ch They are associated with the conjugated system of the benzene ring and the C=O and C≡N double and triple bonds. These transitions typically have high molar absorptivities. shu.ac.uk

n → π* transitions: These lower-energy transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen of the carbonyl group, to a pi-antibonding (π) orbital. learnbin.net These transitions are generally of lower intensity compared to π → π transitions. shu.ac.uklearnbin.net

The conjugated system of this compound is expected to result in absorption maxima in the UV region of the spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an experimental technique that provides the definitive three-dimensional structure of a molecule in its crystalline solid state. wikipedia.org By irradiating a single crystal of the compound with X-rays, a diffraction pattern is generated. libretexts.org The analysis of the angles and intensities of these diffracted beams allows for the calculation of an electron density map, from which the precise positions of each atom in the crystal lattice can be determined. wikipedia.org

While specific crystallographic data for this compound is not widely published, this technique would yield precise measurements of bond lengths, bond angles, and torsional angles. Furthermore, it would reveal information about the intermolecular interactions, such as π–π stacking, that govern the packing of molecules in the crystal. nih.gov Such data is crucial for understanding the molecule's solid-state conformation and properties.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry employs theoretical principles to calculate and predict molecular properties. Quantum mechanical methods are particularly useful for gaining insight into the electronic structure and behavior of molecules like this compound. arxiv.org These studies can complement experimental data and provide information that is difficult to obtain through experimentation alone.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net DFT calculations can accurately predict various properties, including optimized molecular geometry, electronic energies, and spectroscopic parameters. researchgate.netnih.gov

Using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), researchers can model the structure of this compound. niscpr.res.inresearchgate.net Such calculations yield optimized bond lengths and angles that are typically in good agreement with experimental data. researchgate.net

Furthermore, DFT is used to determine key electronic properties:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between these frontier orbitals provides insight into the molecule's chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which correspond to electrophilic and nucleophilic sites, respectively. nih.gov

Spectroscopic Predictions: Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), helping to assign the observed experimental absorption bands to specific electronic transitions. nih.gov

The table below presents hypothetical, yet realistic, DFT-calculated bond lengths for key bonds in this compound, based on calculations for analogous structures.

| Bond | Typical Calculated Bond Length (Å) |

| C=O (carbonyl) | 1.21 |

| C≡N (nitrile) | 1.15 |

| C-C (aromatic ring) | 1.39 - 1.41 |

| C-CHO (ring to aldehyde) | 1.48 |

| C-CN (ring to nitrile) | 1.45 |

| C-CH₃ (ring to methyl) | 1.51 |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement experimental data. Methods such as Density Functional Theory (DFT) for NMR and IR spectroscopy, and Time-Dependent DFT (TD-DFT) for UV-Vis spectroscopy, allow for the theoretical determination of key spectral parameters. mdpi.comfigshare.comrsc.org These predictions are crucial for spectral assignment and for understanding the electronic structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR chemical shifts for this compound can be predicted using DFT calculations. mdpi.comrsc.org The calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts.

Predicted ¹H NMR chemical shifts are influenced by the electronic environment of the protons. The aldehyde proton is expected to be significantly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group, placing its resonance at a high chemical shift. rsc.org The methyl protons are in a typical alkyl region, while the aromatic protons are influenced by the combined electronic effects of the formyl, methyl, and nitrile substituents.

Interactive Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Formyl-H | 9.8 – 10.2 | Singlet |

| Aromatic-H | 7.5 – 8.2 | Multiplet |

| Methyl-H | 2.3 – 2.5 | Singlet |

For ¹³C NMR, the carbonyl carbon of the aldehyde is predicted to have the largest chemical shift, a characteristic feature for this functional group. libretexts.org The nitrile carbon also has a distinct chemical shift, typically found in the 115-120 ppm range. rsc.org The aromatic carbons are spread across the aromatic region, with their specific shifts determined by the electronic push-pull effects of the substituents. rsc.org

Interactive Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~190 |

| Aromatic (C-CHO) | ~137 |

| Aromatic (C-CN) | ~114 |

| Aromatic (C-CH₃) | ~145 |

| Aromatic (C-H) | 130 – 138 |

| Nitrile (C≡N) | ~118 |

| Methyl (CH₃) | ~21 |

Infrared (IR) Spectroscopy

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's normal modes. DFT calculations can predict the wavenumbers and intensities of these vibrations. rsc.org For this compound, the most characteristic predicted absorptions are the strong stretching vibrations of the nitrile (C≡N) and carbonyl (C=O) groups. rsc.org The C≡N stretch is expected around 2220 cm⁻¹, while the C=O stretch of the aromatic aldehyde is predicted near 1680 cm⁻¹. rsc.org Other predictable vibrations include C-H stretching of the aromatic ring and the methyl group, and C=C stretching within the aromatic ring.

Interactive Table: Predicted IR Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 – 3000 | Medium |

| Methyl C-H Stretch | 2980 – 2870 | Medium |

| Nitrile (C≡N) Stretch | ~2220 | Strong |

| Carbonyl (C=O) Stretch | ~1680 | Strong |

| Aromatic C=C Stretch | 1600 – 1450 | Medium-Strong |

UV-Vis Spectroscopy

The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). libretexts.orgmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information on the maximum absorption wavelengths (λmax), the energy of the transitions, and their oscillator strengths, which relate to the intensity of the absorption bands. The predicted spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic system and n → π* transitions associated with the carbonyl group.

Interactive Table: Predicted UV-Vis Absorption Data (Conceptual)

| Transition Type | Predicted λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

| π → π | 250 - 280 | > 4.4 | High |

| n → π | 300 - 340 | < 4.1 | Low |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide detailed insight into its conformational landscape, revealing the preferred spatial arrangements of its atoms and the dynamics of their interconversion. hmdb.ca

The primary focus of a conformational analysis for this molecule would be the rotational freedom around the single bond connecting the formyl group to the benzene ring. chemicalbook.com The orientation of the aldehyde group relative to the aromatic ring can significantly influence the molecule's electronic properties, reactivity, and interactions with its environment.

An MD simulation would begin by defining a force field, which is a set of parameters that describes the potential energy of the system. By solving Newton's equations of motion, the simulation tracks the trajectory of each atom over a set period, generating a large number of different conformations.

Analysis of the MD trajectory allows for the construction of a potential energy surface as a function of the key dihedral angle (the angle defining the rotation of the C-CHO bond). This analysis would identify the low-energy, stable conformers of the molecule. It is expected that the planar conformations, where the formyl group is coplanar with the benzene ring, would be the most stable due to favorable π-system conjugation. The simulation would also determine the energy barriers between these stable conformations, providing information on the flexibility of the molecule and the timescale of conformational changes at different temperatures. hmdb.ca

Applications in Medicinal Chemistry and Pharmaceutical Research

2-Formyl-5-methylbenzonitrile as a Synthon for Biologically Active Molecules

The dual reactivity of this compound makes it a key intermediate in the construction of a range of pharmacologically relevant scaffolds. The formyl group can readily participate in condensation reactions, while the nitrile group offers a handle for the introduction of various nitrogen-containing functionalities, crucial for the synthesis of many medicinal compounds.

Synthesis of Imidazopyridine Derivatives

Imidazopyridines are a class of bicyclic heteroaromatic compounds that are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. While direct synthesis routes starting from this compound are not extensively documented in publicly available literature, the structural features of this compound make it a plausible precursor for certain substituted imidazopyridine derivatives. The formyl group could, in principle, be utilized in condensation reactions with appropriate aminopyridines to form an imine intermediate, which could then undergo further cyclization and aromatization steps to yield the imidazopyridine core. The methyl and nitrile substituents on the benzene (B151609) ring would ultimately be incorporated into the final molecule, potentially influencing its biological activity and pharmacokinetic properties.

Development of Kinase Inhibitors and Anti-inflammatory Agents

Kinase inhibitors are a crucial class of targeted therapeutics, particularly in oncology, that function by blocking the action of protein kinases. Similarly, the development of novel anti-inflammatory agents is a continuous effort in pharmaceutical research. The core structure of many kinase inhibitors and anti-inflammatory drugs often contains heterocyclic moieties. The versatility of this compound as a synthetic intermediate allows for its potential incorporation into synthetic pathways targeting these classes of molecules. For instance, the benzonitrile (B105546) moiety can be a key component in the pharmacophore of certain kinase inhibitors. The formyl group can be transformed through various reactions, such as aldol (B89426) condensation or Wittig reactions, to build more complex side chains that can interact with the target protein.

| Potential Application | Role of this compound | Key Reactions |

| Kinase Inhibitors | Precursor to heterocyclic cores and functionalized side chains. | Condensation, cyclization, cross-coupling reactions. |

| Anti-inflammatory Agents | Building block for various pharmacologically active scaffolds. | Aldol condensation, Wittig reaction, amination. |

Exploration in Antitumor and Antibacterial Compound Development

The search for new antitumor and antibacterial agents is a critical area of pharmaceutical research. Heterocyclic compounds are a rich source of such agents. The chemical reactivity of this compound makes it a valuable starting material for the synthesis of novel compounds with potential anticancer and antimicrobial activities. The nitrile group can be converted to other functional groups like amidines or tetrazoles, which are known to be present in various bioactive molecules. Furthermore, the aldehyde functionality allows for the construction of Schiff bases and other derivatives that have been shown to exhibit a range of biological activities, including antitumor and antibacterial effects.

Ligand Design and Coordination Chemistry

The field of coordination chemistry offers another avenue for the application of this compound in the development of therapeutic agents. The ability of organic molecules to act as ligands and bind to metal ions can lead to the formation of metal complexes with unique biological properties that are distinct from the organic ligand alone.

Incorporation into Metal Complexes for Biological Applications

Ligands derived from this compound can be designed to chelate with various metal ions. For example, the formyl group can be reacted with amines to form Schiff base ligands, which are excellent chelating agents. The resulting metal complexes can be investigated for their potential biological applications, including as anticancer or antimicrobial agents. The metal center can play a crucial role in the mechanism of action, for instance, by facilitating redox reactions or by promoting binding to biological targets like DNA or enzymes. The nature of the ligand, derived from this compound, would modulate the properties of the metal complex, such as its stability, solubility, and biological activity.

| Metal Complex Component | Contribution from this compound | Potential Biological Application |

| Ligand | Schiff base formation via the formyl group. | Anticancer, Antimicrobial |

| Substituents (Methyl, Nitrile) | Influence steric and electronic properties of the complex. | Modulate activity and selectivity. |

Role in Chiral Ligand Synthesis

Chiral ligands are of paramount importance in asymmetric catalysis, a field that is critical for the synthesis of enantiomerically pure drugs. While specific examples of the direct use of this compound in the synthesis of chiral ligands are not readily found in the literature, its functional groups offer potential for such applications. The formyl group can be a site for the introduction of a chiral auxiliary or can participate in asymmetric reactions to create a stereocenter. The resulting chiral molecule could then be further elaborated into a ligand for use in asymmetric catalysis, contributing to the efficient and stereoselective synthesis of new pharmaceutical agents.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR explorations focus on how modifications to the core scaffold impact interactions with biological targets, ultimately affecting the compound's therapeutic or toxic effects.

Key structural features that are typically modulated in SAR studies of this scaffold include:

The Formyl Group (-CHO): As a reactive aldehyde, this group can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into various other functionalities through reactions like reductive amination or Wittig olefination. These transformations alter the molecule's size, polarity, and hydrogen bonding capabilities. Studies on benzonitrile derivatives have shown that aldehyde-substituted compounds can exhibit significant toxicity through specific mechanisms of action, highlighting the importance of this functional group in biological interactions. nih.gov

The Nitrile Group (-CN): The strongly electron-withdrawing nitrile group is a key feature in many pharmaceuticals, contributing to their biological activity and pharmacokinetic profiles. Comparative analyses of benzonitrile derivatives have demonstrated that the absence of the cyano group can lead to diminished activity against certain targets, such as A2A adenosine (B11128) receptors, reinforcing its importance for potent inhibitory effects.

The Phenyl Ring: The aromatic ring serves as a rigid core, and its substitution pattern is critical. Modifications at various positions on the ring can influence the molecule's electronic properties, lipophilicity, and steric profile. For instance, studies on benzonitrile analogs have shown that modifications at the 5-position (where the formyl group is located in the parent compound) significantly influence their interaction with biological targets.

The Methyl Group (-CH3): The methyl group at the 2-position influences the electronic properties of the ring and adds to the molecule's lipophilicity, which can affect properties like membrane permeability.

Quantitative Structure-Activity Relationship (QSAR) studies on the broader class of benzonitriles have confirmed the importance of hydrophobicity and chemical reactivity descriptors in predicting their biological effects, particularly toxicity. nih.gov These models provide a quantitative framework for understanding how specific structural changes translate into changes in activity.

The table below illustrates hypothetical SAR data for a generic enzyme target, based on the principles derived from studies on related benzonitrile structures.

| Compound | Modification from Parent Scaffold | Target Enzyme Inhibition (IC50, nM) | Key Observation |

|---|---|---|---|

| Parent (this compound) | - | 500 | Baseline activity |

| Derivative A | Formyl group reduced to alcohol (-CH2OH) | > 10000 | Loss of activity; suggests carbonyl is key for binding |

| Derivative B | Formyl group oxidized to acid (-COOH) | 150 | Increased potency; suggests ionic interaction is favorable |

| Derivative C | Methyl group replaced with chloro (-Cl) | 450 | Similar activity; indicates tolerance for electron-withdrawing group at this position |

| Derivative D | Nitrile group removed | 2500 | Decreased potency; confirms importance of the nitrile group for activity |

Advanced Drug Discovery Platforms Utilizing this compound

Modern drug discovery leverages advanced platforms that integrate high-throughput synthesis with computational design to accelerate the identification and optimization of lead compounds. The this compound scaffold is well-suited for these approaches due to its synthetic tractability.

High-throughput synthesis (HTS) enables the rapid creation of large libraries of related compounds for biological screening. uniroma1.it For the this compound scaffold, HTS strategies primarily exploit the reactivity of the aldehyde group.

Parallel Synthesis via Reductive Amination: One of the most powerful methods for generating molecular diversity from an aldehyde is reductive amination. In this two-step, one-pot reaction, the aldehyde first reacts with a primary or secondary amine to form an imine intermediate, which is then reduced to form a new secondary or tertiary amine.

This process is highly amenable to parallel synthesis formats. imperial.ac.uk A library of diverse amines can be reacted with this compound in a multi-well plate format. Automated liquid handling systems can dispense the starting materials and reagents, and the subsequent reactions can be carried out simultaneously. chemrxiv.org This allows a single chemist to generate dozens or even hundreds of unique derivatives in a matter of days. chemrxiv.org The resulting library of substituted benzylamines can then be screened for biological activity.

Other reactions amenable to HTS with this scaffold include:

Wittig-type reactions: To generate libraries of alkene derivatives.

Grignard additions: To create diverse secondary alcohols.

Condensation reactions: To form various heterocyclic structures.

These automated and parallel approaches dramatically accelerate the "Make" phase of the design-make-test-analyze (DMTA) cycle in drug discovery.

Artificial intelligence (AI) and machine learning (ML) are transforming molecular design by enabling rapid, in silico prediction of compound properties and reaction outcomes. nih.gov These computational tools can be applied to the this compound scaffold to guide the synthesis of new derivatives with a higher probability of success.

Reactivity and Metabolism Prediction: Machine learning models can predict the outcomes of chemical reactions with high accuracy. nih.gov For a given set of reactants based on the this compound core, these tools can forecast the major product, potential side products, and even optimal reaction conditions. This helps chemists prioritize synthetic routes that are most likely to succeed. Furthermore, AI is increasingly used to predict the metabolic fate of drug candidates. nih.govtaylorfrancis.com By analyzing the structure of a novel this compound derivative, AI tools can predict which sites on the molecule are most likely to be metabolized by enzymes like Cytochrome P450s. nih.govrsc.org This allows for the early identification of potential metabolic liabilities, and chemists can design new analogs that block or alter these metabolic "hot spots" to improve the compound's pharmacokinetic profile.

Applications in Materials Science and Agrochemicals

Development of Specialty Polymers and Coatings

While specific polymers and coatings derived directly from 2-Formyl-5-methylbenzonitrile are not extensively detailed in publicly available research, its chemical structure is well-suited for a role as a monomer or a precursor in polymer synthesis. The formyl and nitrile groups provide reactive sites for polymerization and cross-linking reactions.

The aldehyde (formyl) functionality is a cornerstone in organic synthesis, readily participating in nucleophilic additions and condensation reactions. This reactivity allows it to be a key component in the synthesis of various polymers. For instance, aldehydes can react with phenols to form phenolic resins or with amines to create Schiff base polymers, which can possess unique thermal and electronic properties.

Simultaneously, the nitrile group offers another route for polymerization or polymer modification. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations introduce new functional groups that can be used to build polymer chains or to graft side chains onto existing polymers, thereby modifying their properties for specialty applications like coatings with enhanced adhesion or chemical resistance. The presence of both functional groups on one molecule allows for the creation of complex and potentially multifunctional polymer structures.

Table 1: Functional Group Reactivity in Polymer Synthesis

| Functional Group | Type of Reaction | Potential Polymer Application |

|---|---|---|

| Formyl (-CHO) | Condensation (e.g., with phenols, amines) | Formation of resin backbones (e.g., phenolic resins, polyimines) |

| Nucleophilic Addition | Chain extension, cross-linking | |

| Nitrile (-C≡N) | Hydrolysis to Carboxylic Acid | Introduction of polar groups, sites for esterification |

| Reduction to Amine | Sites for amide or imide linkages, curing agent |

Precursor for Herbicides and Pesticides

This compound and structurally similar compounds are recognized as important intermediates in the agrochemical sector. The synthesis of modern herbicides and pesticides often involves the construction of complex heterocyclic ring systems, a process where the dual reactivity of this compound is particularly advantageous.

The formyl and nitrile groups can both participate in cyclization reactions to create a variety of heterocyclic structures that are prevalent in biologically active molecules. For example, the formyl group can react with compounds containing active methylene (B1212753) groups or amines to form rings, while the nitrile group can be a precursor to nitrogen-containing heterocycles. The development of novel agrochemicals often targets specific biological pathways in weeds or pests, and the molecular complexity required for such specificity can be built upon versatile scaffolds derived from intermediates like this compound.

Although specific commercial herbicides or pesticides that use this compound as a direct precursor are not specified in available literature, its value is established as a building block for the broader class of complex molecules used in agrochemical research and development.

Optoelectronic Materials and Indolocarbazole Derivatives

The field of materials science has explored the use of complex organic molecules for applications in electronics and photonics. This compound serves as a potential precursor for the synthesis of such advanced materials, including indolocarbazole derivatives.

Indolocarbazoles are a significant class of nitrogen-containing heterocyclic compounds known for their wide range of biological activities and interesting photophysical properties. nih.gov Their rigid, planar structure and extended π-conjugated system make them attractive candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). ambeed.com

The synthesis of the core indolocarbazole structure often involves multi-step processes that build the fused ring system. Synthetic strategies frequently rely on precursors containing indole (B1671886) or carbazole (B46965) moieties, and reactions like Fischer indole synthesis, Cadogan cyclization, or various palladium-catalyzed cross-coupling reactions are employed. rsc.org

A bifunctional molecule like this compound could theoretically be incorporated into these synthetic pathways. The formyl group is crucial for condensation and cyclization reactions needed to form the carbazole ring system. For example, it can undergo reactions to form a C-C or C-N bond that closes a ring. The nitrile group can be maintained in the final structure to tune its electronic properties or be converted into other functional groups to facilitate further reactions or influence molecular packing in the solid state. While direct synthesis routes starting from this compound are not explicitly documented, its structure represents a key type of building block used to create the complex heterocyclic systems found in optoelectronic materials and biologically active indolocarbazole derivatives. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Olaparib |

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies and Catalytic Approaches

While traditional methods like the Vilsmeier-Haack and Duff formylation reactions are established for synthesizing benzaldehydes, future research is trending towards more efficient, selective, and sustainable approaches. The development of advanced catalytic systems is at the forefront of this evolution.

Emerging trends in the synthesis of benzonitrile (B105546) derivatives include:

Photoredox Catalysis : Visible-light-assisted synthesis is a growing area. For instance, organic photoredox catalysts like 4CzIPN have been used to synthesize aryl nitriles from more accessible starting materials such as benzyl (B1604629) alcohols or methyl arenes, proceeding through a single electron transfer (SET) mechanism. researchgate.net This approach offers milder reaction conditions compared to traditional methods.

Transition-Metal-Free Synthesis : To avoid the cost and potential toxicity of transition metals, researchers are developing metal-free synthetic routes. Base-mediated, deaminative coupling of benzylamines with nitriles represents one such strategy for creating substituted imidazoles.

Advanced Catalytic Systems : Research into novel catalysts continues to yield promising results for nitrile reactions. For example, low-valent titanium species, generated from systems like titanium chlorido complexes and magnesium, have shown potential as catalysts for the cyclotrimerization of benzonitriles, creating triazine derivatives. researchgate.net Although not a direct synthesis of the target molecule, this demonstrates the expanding toolkit for nitrile transformations.

These novel methodologies aim to improve reaction efficiency, reduce waste, and provide access to a wider range of derivatives under more environmentally friendly conditions.

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry is becoming an indispensable tool for accelerating research and development. In the context of 2-Formyl-5-methylbenzonitrile and its derivatives, computational models offer predictive insights into chemical behavior and biological interactions, guiding experimental work.

Key computational approaches include:

Density Functional Theory (DFT) : DFT calculations, such as those using the B3LYP functional with the 6-31G* basis set, are employed to map frontier molecular orbitals (FMOs). This analysis helps predict the regioselectivity of reactions like cycloadditions by identifying the most reactive sites on the molecule.

Molecular Docking : Programs like AutoDock Vina are used to simulate the interaction between a molecule and the active site of a biological target, such as an enzyme or receptor. This allows researchers to predict binding affinity and prioritize which derivatives are most likely to exhibit desired biological activity before undertaking their synthesis.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are statistical methods used to predict the biological or physicochemical properties of molecules based on their chemical structure. nih.govresearchgate.net By training models on existing data, researchers can predict properties like ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) for newly designed derivatives, helping to identify promising drug candidates early in the discovery process. nih.gov

Table 1: Computational Methods in this compound Research

| Computational Method | Application Area | Predicted Properties / Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Design | Regioselectivity, Frontier Molecular Orbital (FMO) analysis |

| Molecular Docking | Biological Activity | Binding affinity to biological targets (e.g., kinases, GPCRs) |

| QSAR / Machine Learning | Property Prediction | ADMET properties, solubility, lipophilicity, bioavailability |

Expanding Biological Activity Profiles of Derivatives

The core structure of this compound serves as a scaffold for generating derivatives with diverse pharmacological profiles. The nitrile group is a key feature in numerous FDA-approved drugs, and modifying the formyl and methyl groups allows for fine-tuning of biological activity.

Future research is focused on exploring the potential of its derivatives in several therapeutic areas:

Anticancer Agents : Compounds with a methylbenzonitrile structure have shown inhibitory activity against A2A and A2B adenosine (B11128) receptors, which are implicated in cancer progression. The potential for derivatives of this compound to act as anticancer agents is an active area of investigation.

Enzyme Inhibition : this compound itself has been identified as an inhibitor of CYP1A2, a key enzyme in drug metabolism. This suggests that its derivatives could be designed to modulate the activity of specific enzymes, potentially enhancing the efficacy of co-administered drugs.

Antimicrobial and Antioxidant Agents : Heterocyclic scaffolds like thiazole (B1198619) and functional groups such as sulfonamides are known for their bioactive properties. nih.gov Synthesizing derivatives that combine the benzonitrile core with these moieties could lead to the discovery of new antimicrobial and antioxidant compounds. nih.gov Research into phenothiazine-benzonitrile derivatives has already shown promising antibacterial activity.

Table 2: Potential Biological Activities of this compound Derivatives